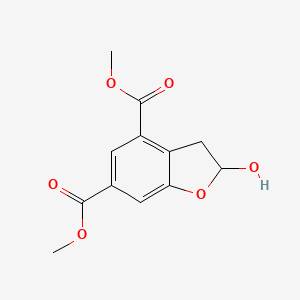

Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate

Description

Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate (CAS: 1268024-07-2; molecular formula: C₁₂H₁₂O₆; molecular weight: 252.22 g/mol) is a bicyclic ester derivative featuring a 2,3-dihydrobenzofuran core. Key structural attributes include:

- A hydroxyl group at position 2.

- Two methoxycarbonyl groups at positions 4 and 4.

- A partially saturated benzofuran ring system, distinguishing it from fully aromatic analogs.

Properties

IUPAC Name |

dimethyl 2-hydroxy-2,3-dihydro-1-benzofuran-4,6-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O6/c1-16-11(14)6-3-8(12(15)17-2)7-5-10(13)18-9(7)4-6/h3-4,10,13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPCVOXTVBVAIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2CC(OC2=C1)O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Hydroxybenzoic Acids

The synthesis begins with methyl esterification of 4,6-dihydroxybenzofuran-2-carboxylic acid derivatives. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyzes the reaction, achieving yields of 65–78% under reflux conditions in methanol.

Reaction Conditions:

-

Temperature: 60–80°C

-

Catalyst: H₂SO₄ (5 mol%) or p-TsOH (3 mol%)

-

Solvent: Methanol or ethanol

-

Time: 6–12 hours

Cyclization via Acid-Catalyzed Dehydration

The esterified intermediate undergoes cyclization to form the 2,3-dihydrobenzofuran core. Cyclohexane or toluene serves as the solvent, with yields improving to 82% when using Dean-Stark traps for water removal.

Critical Parameters:

-

Temperature: 110–130°C

-

Catalysts: p-TsOH or ZnCl₂

-

Byproduct Mitigation: Azeotropic removal of H₂O

Oxidative Ring-Closing Metathesis

A modern approach employs transition metal catalysts for ring-closing metathesis (RCM). This method, adapted from benzofuran synthesis strategies, uses Grubbs catalysts to form the dihydrobenzofuran ring from diene precursors.

Substrate Preparation

Diene substrates are synthesized via Heck coupling between methyl acrylate and iodobenzene derivatives. For example:

-

Starting Material: Methyl 4-iodo-2,3-dihydroxybenzoate

-

Coupling Partner: Ethylene glycol diacrylate

-

Catalyst: Pd(OAc)₂ (2 mol%) with PPh₃ ligand

RCM Reaction

The diene undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding 70–85% of the cyclized product.

Advantages:

-

Functional group tolerance

-

Stereoselectivity control via catalyst choice

One-Pot Tandem Oxidation-Esterification

This streamlined method combines oxidation and esterification in a single reactor, reducing purification steps.

Reaction Protocol

-

Oxidation: 2,3-Dihydroxybenzofuran-4,6-dicarboxylic acid is oxidized using oxone (KHSO₅) in acetone/water (3:1).

-

Esterification: Direct addition of methanol and H₂SO₄ (2 mol%) at 60°C for 8 hours.

Yield: 75% overall

Key Features:

-

No intermediate isolation

-

Scalable to >100 g batches

Enzymatic Catalysis

Emerging approaches utilize lipases for enantioselective esterification, though yields remain moderate (45–55%).

Conditions:

-

Enzyme: Candida antarctica lipase B (CAL-B)

-

Solvent: Tert-butanol

-

Temperature: 37°C

-

Time: 72 hours

Comparative Analysis of Methods

| Method | Yield (%) | Catalyst | Temperature (°C) | Key Advantage |

|---|---|---|---|---|

| Multi-Step Esterification | 82 | H₂SO₄/p-TsOH | 60–130 | High reproducibility |

| Oxidative RCM | 85 | Grubbs II | 40 | Stereocontrol |

| One-Pot Tandem | 75 | Oxone/H₂SO₄ | 60 | Process efficiency |

| Enzymatic | 50 | CAL-B | 37 | Enantioselectivity |

Optimization Strategies

Solvent Effects

Catalytic Systems

-

Dual acid-base catalysts (e.g., p-TsOH with DBU) reduce side reactions during esterification.

-

Microwave assistance cuts reaction times by 60% while maintaining yields.

Mechanistic Insights

Acid-Catalyzed Pathway

Protonation of the hydroxy group initiates cyclization, followed by nucleophilic attack of the ester carbonyl (Figure 1):

Transition Metal-Mediated Cyclization

Grubbs catalysts facilitate [2+2] cycloaddition via metallocyclobutane intermediates, ensuring regioselectivity:

Challenges and Solutions

Byproduct Formation

-

Issue: Isomeric 4,5-dihydro derivatives form at >130°C.

-

Solution: Temperature control (<110°C) and radical inhibitors (BHT).

Scientific Research Applications

Medicinal Chemistry

Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate has potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications can improve selectivity and potency against specific tumor types, making it a candidate for further development as an anticancer drug.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating complex molecules.

Synthesis Pathways

- Reactions : this compound can participate in reactions such as esterification and acylation, leading to the formation of more complex structures.

- Applications : It is used in the synthesis of pharmaceuticals and agrochemicals where specific functional groups are required.

Materials Science

In materials science, this compound is explored for its potential use in polymer chemistry and as a precursor for advanced materials.

Polymer Applications

The compound can be used to synthesize biodegradable polymers or as a modifier in existing polymer systems to enhance properties like thermal stability and mechanical strength.

Analytical Chemistry

Due to its distinct chemical properties, this compound is also utilized in analytical chemistry for method development and validation.

Chromatographic Techniques

It can be employed as a reference standard in chromatographic methods (e.g., HPLC) to ensure accuracy and reliability in quantifying related compounds in complex mixtures.

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Anticancer drug development | Improved selectivity and potency |

| Organic Synthesis | Building block for complex molecules | Versatile reaction pathways |

| Materials Science | Synthesis of biodegradable polymers | Enhanced thermal stability |

| Analytical Chemistry | Reference standard in HPLC | Improved accuracy in quantification |

Mechanism of Action

The mechanism of action of Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and other proteins that play a role in biological processes.

Pathways Involved: The compound may modulate oxidative stress pathways, inflammatory responses, and other cellular processes.

Comparison with Similar Compounds

1,3-Dioxolane Dicarboxylates

Examples :

- Diisopropyl 2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 6)

- Dimethyl (4R-5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (Compound 7)

Structural Differences :

- Core Ring : 1,3-Dioxolane (5-membered oxygenated ring) vs. dihydrobenzofuran (6-membered fused ring with partial saturation).

- Substituents : Similar hydroxyl and ester groups but positioned on different ring systems.

Functional Implications :

- Bioactivity: 1,3-Dioxolane derivatives exhibit broad-spectrum antimicrobial activity (MIC range: 4.8–5000 µg/mL against S. aureus, E. coli, and C. albicans) .

- Stereochemistry : Compound 7 is chiral ([α]²⁰D = −80), enabling enantioselective applications, whereas the benzofuran derivative’s stereochemical properties are unspecified .

Pyridine Dicarboxylates

Examples :

- Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA)

Structural Differences :

Functional Implications :

- Reactivity : The chloromethyl group in CMDPA facilitates functionalization (e.g., alkylation), whereas the hydroxyl group in the benzofuran derivative may participate in hydrogen bonding or oxidation reactions.

- Applications : CMDPA is a precursor for polymer chemistry, while the benzofuran analog’s applications remain unexplored in the evidence.

Thiophene Dicarboxylates

Example :

- Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate

Structural Differences :

Functional Implications :

- Synthetic Utility : Bromine substituents enable Suzuki-Miyaura coupling, whereas the benzofuran derivative’s hydroxyl group may limit such reactivity.

Natural Product Analogs: Pyrone Dicarboxylates

Example :

- 2-Pyrone-4,6-dicarboxylate (C03671)

Structural Differences :

Functional Implications :

- Biodegradability : Pyrone derivatives are intermediates in catabolic pathways, whereas the synthetic benzofuran analog may persist in environmental systems.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Bioactivity (MIC Range) | Applications |

|---|---|---|---|---|

| Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate | Dihydrobenzofuran | 2-OH; 4,6-COOCH₃ | Not reported | Potential medicinal chemistry |

| Dimethyl (4R-5R)-1,3-dioxolane-4,5-dicarboxylate (Compound 7) | 1,3-Dioxolane | 2-(2-hydroxyphenyl); 4,5-COOCH₃ | 4.8–5000 µg/mL (antimicrobial) | Antimicrobial agents |

| Dimethyl 4-(chloromethyl)pyridine-2,6-dicarboxylate (CMDPA) | Pyridine | 4-CH₂Cl; 2,6-COOCH₃ | Not reported | Polymer precursors |

| Dimethyl 2,5-dibromothiophene-3,4-dicarboxylate | Thiophene | 2,5-Br; 3,4-COOCH₃ | Not reported | Organic electronics |

| 2-Pyrone-4,6-dicarboxylate | Pyrone | 4,6-COO⁻ | Metabolic intermediate | Microbial degradation |

Key Findings and Limitations

- Limitations : Synthesis routes and quantitative data (e.g., MICs, stability) for the benzofuran compound are absent in the evidence, necessitating further study.

Biological Activity

Dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate (CAS Number: 1268024-07-2) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structure and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂O₆ |

| Molecular Weight | 252.22 g/mol |

| Boiling Point | 425.5 ± 45.0 °C (Predicted) |

| Density | 1.383 ± 0.06 g/cm³ (Predicted) |

| pKa | 12.26 ± 0.20 (Predicted) |

These properties suggest a stable compound with potential solubility in organic solvents, which is critical for its biological interactions.

Mechanistic Insights

Research indicates that this compound may act as a bioinspired lead compound for the development of new therapeutic agents. Its structural similarity to other biologically active compounds allows it to interact with various biological targets.

- Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibition : A study highlighted the potential of benzofuran derivatives, including this compound, as mPGES-1 inhibitors. These compounds can modulate inflammatory responses and potentially serve as anti-inflammatory agents .

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which are crucial in preventing oxidative stress-related diseases. The hydroxyl group in this compound may contribute to this activity .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Inflammation : A study investigating the anti-inflammatory effects of various benzofuran derivatives found that certain modifications could enhance their efficacy as mPGES-1 inhibitors . This suggests that this compound could be further optimized for therapeutic use.

- Antimicrobial Properties : Related compounds have been assessed for antimicrobial activity against various pathogens. The presence of functional groups similar to those in this compound could enhance its potential as an antimicrobial agent .

Research Findings

Recent research has focused on the synthesis and biological evaluation of this compound:

- Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently. These methods reflect advancements in organic synthesis aimed at improving yield and purity .

- Biological Testing : In vitro studies have demonstrated that derivatives of this compound exhibit significant biological activity at low micromolar concentrations, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the key synthetic routes for preparing dimethyl 2-hydroxy-2,3-dihydrobenzofuran-4,6-dicarboxylate, and what experimental parameters require optimization?

The compound is typically synthesized via esterification or cyclization reactions. For example, benzofuran derivatives are often prepared using NaH/THF systems to activate intermediates, with reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) critically influencing yield . Optimization requires systematic variation of parameters like stoichiometry, reaction time, and purification methods (e.g., column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing the structural and functional groups of this compound?

- NMR (¹H and ¹³C): Essential for confirming the dihydrobenzofuran core, ester groups, and hydroxyl proton environment.

- Mass Spectrometry (MS): Validates molecular weight (252.22 g/mol) and fragmentation patterns .

- IR Spectroscopy: Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3200 cm⁻¹).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Adhere to institutional Chemical Hygiene Plans, including:

- Use of PPE (gloves, goggles, lab coats).

- Proper ventilation for volatile reagents.

- Waste disposal guidelines for organic solvents and reactive intermediates .

Advanced Research Questions

Q. How can experimental design (DoE) principles be applied to optimize the synthesis and purification of this compound?

Utilize factorial designs to assess interactions between variables (e.g., temperature, catalyst type, and solvent). For example, a 2³ factorial design can minimize trials while identifying dominant factors affecting yield. Statistical tools (ANOVA) help prioritize parameters, reducing experimental redundancy .

Q. What computational methods are suitable for predicting reaction pathways or intermediates in the synthesis of dihydrobenzofuran derivatives?

Quantum chemical calculations (e.g., DFT) enable reaction path searches to map energy landscapes. Coupled with transition state analysis, these methods predict feasible intermediates and stereochemical outcomes. Computational workflows (e.g., ICReDD’s approach) integrate experimental data to refine predictions iteratively .

Q. How can researchers resolve contradictions in spectroscopic or chromatographic data during characterization?

Q. What mechanistic insights explain the stability of the dihydrobenzofuran core under acidic or basic conditions?

The hydroxyl group at position 2 may participate in intramolecular hydrogen bonding, stabilizing the ring. Computational studies can assess protonation/deprotonation effects on ring strain. Experimental kinetics (e.g., pH-dependent degradation studies) quantify stability .

Q. What strategies enhance the scalability of dihydrobenzofuran synthesis while maintaining regioselectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.